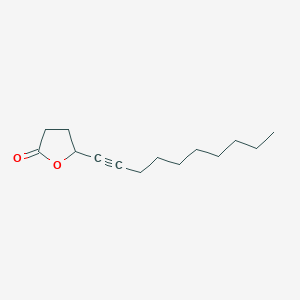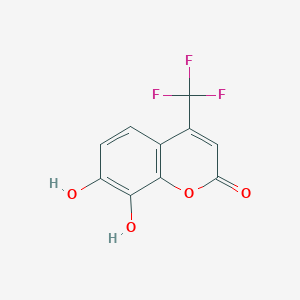
7,8-Dihydroxy-4-(trifluoromethyl)-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dihydroxy-4-(trifluoromethyl)-2H-1-benzopyran-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring compounds found in many plants and have been widely studied for their potential therapeutic properties. The addition of hydroxyl and trifluoromethyl groups to the coumarin structure enhances its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydroxy-4-(trifluoromethyl)-2H-1-benzopyran-2-one can be achieved through various methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Pechmann condensation process to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
7,8-Dihydroxy-4-(trifluoromethyl)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted coumarins, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for the treatment of neurodegenerative diseases and cancer.
Industry: Used in the development of fluorescent probes and dyes.
Mecanismo De Acción
The mechanism of action of 7,8-Dihydroxy-4-(trifluoromethyl)-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines.
Neuroprotective Effects: It can enhance neurogenesis and protect neurons from damage by modulating signaling pathways such as the VEGF pathway.
Comparación Con Compuestos Similares
Similar Compounds
7,8-Dihydroxy-4-methylcoumarin: Similar structure but lacks the trifluoromethyl group.
4-Methyl-7-hydroxycoumarin: Another coumarin derivative with different substituents.
Uniqueness
The presence of the trifluoromethyl group in 7,8-Dihydroxy-4-(trifluoromethyl)-2H-1-benzopyran-2-one enhances its lipophilicity and metabolic stability, making it more effective in certain biological applications compared to its analogs.
Propiedades
Número CAS |
78277-31-3 |
|---|---|
Fórmula molecular |
C10H5F3O4 |
Peso molecular |
246.14 g/mol |
Nombre IUPAC |
7,8-dihydroxy-4-(trifluoromethyl)chromen-2-one |
InChI |
InChI=1S/C10H5F3O4/c11-10(12,13)5-3-7(15)17-9-4(5)1-2-6(14)8(9)16/h1-3,14,16H |
Clave InChI |
YDBXCGFHWVEVCW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C(=CC(=O)O2)C(F)(F)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


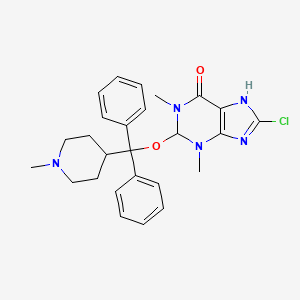
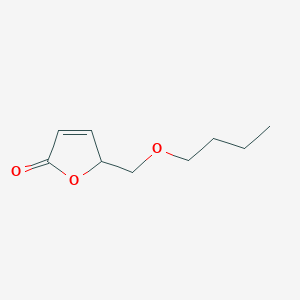

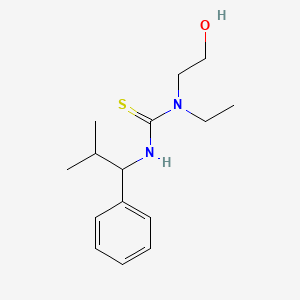
![4,4'-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol)](/img/structure/B14438122.png)
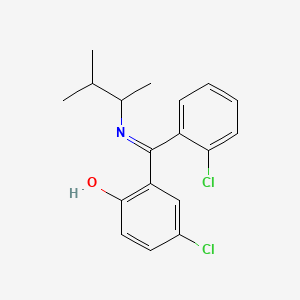
![Lithium, [3,5-bis(1,1-dimethylethyl)-4-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B14438128.png)
![[2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B14438133.png)
![2-amino-N-[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]acetyl]-N-(2-phenylethyl)acetamide;oxalic acid](/img/structure/B14438134.png)
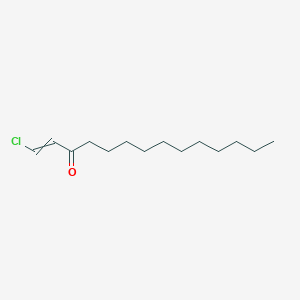
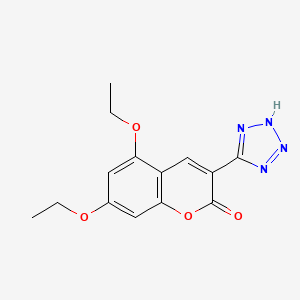
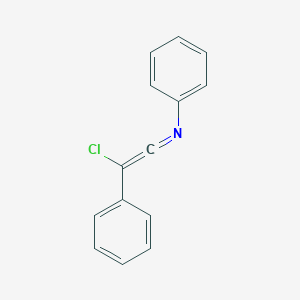
![Silanol, dimethyl[tris(trimethylsilyl)methyl]-](/img/structure/B14438161.png)
